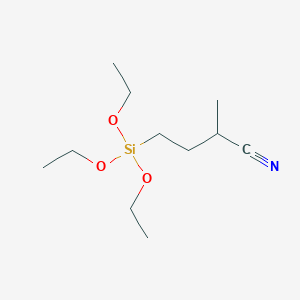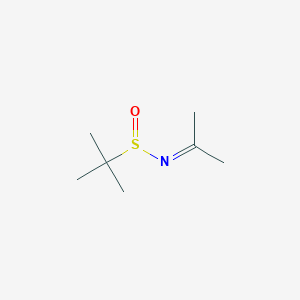
(R)-2-methyl-N-propan-2-ylidenepropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-Methyl-N-(1-methylethylidene)-2-propanesulfinamide, also known as (R)-Methylpropylsulfinamide, is a chiral sulfinamide compound used in a variety of scientific research applications. It is widely used in the field of chemistry as a chiral auxiliary, and is also commonly used in the fields of biochemistry and physiology as a chiral reagent. This compound has been used in a variety of lab experiments and studies, and has been found to have many biochemical and physiological effects.
科学研究应用
(R)-Methylpropylsulfinamide is used in a variety of scientific research applications. It is widely used in the field of chemistry as a chiral auxiliary, and is also commonly used in the fields of biochemistry and physiology as a chiral reagent. In biochemistry, (R)-Methylpropylsulfinamide has been used to study the stereoselective synthesis of amino acids, peptides, and nucleotides. In physiology, it has been used to study the stereoselective synthesis of hormones and other biologically active compounds.
作用机制
(R)-Methylpropylsulfinamide acts as a chiral catalyst in the synthesis of a variety of compounds, including amino acids, peptides, nucleotides, and hormones. It works by binding to the substrate and forming an intermediate complex. This intermediate complex is then attacked by a nucleophile, which leads to the formation of the desired product.
Biochemical and Physiological Effects
(R)-Methylpropylsulfinamide has been found to have a variety of biochemical and physiological effects. It has been found to be an effective chiral reagent for the synthesis of a variety of compounds, including amino acids, peptides, nucleotides, and hormones. It has also been found to have an inhibitory effect on the activity of enzymes, such as cytochrome P450, and to have an effect on the activity of certain hormones, such as testosterone.
实验室实验的优点和局限性
(R)-Methylpropylsulfinamide has several advantages and limitations for use in lab experiments. One advantage is that it is a simple, efficient, and cost-effective synthesis method. Additionally, it has been found to be an effective chiral reagent for the synthesis of a variety of compounds. However, it has also been found to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450, and to have an effect on the activity of certain hormones, such as testosterone. Therefore, it is important to consider these effects when using (R)-Methylpropylsulfinamide in lab experiments.
未来方向
There are a variety of potential future directions for (R)-Methylpropylsulfinamide research. One potential direction is to further investigate its effects on enzymes and hormones. Additionally, further research could be done to investigate its potential applications in drug design and synthesis. Furthermore, research could be done to explore its potential use as a chiral reagent in the synthesis of other compounds, such as carbohydrates, lipids, and proteins. Finally, research could be done to investigate its potential use as a catalyst in the synthesis of pharmaceuticals.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-2-Methyl-N-(1-methylethylidene)-2-propanesulfinamide involves the reaction of (R)-2-Methyl-2-propanesulfinamide with isopropylidene acetone in the presence of a base.", "Starting Materials": [ "(R)-2-Methyl-2-propanesulfinamide", "Isopropylidene acetone", "Base (e.g. NaOH, KOH)" ], "Reaction": [ "Step 1: Dissolve (R)-2-Methyl-2-propanesulfinamide in a suitable solvent (e.g. ethanol, methanol)", "Step 2: Add a base (e.g. NaOH, KOH) to the solution and stir for a few minutes", "Step 3: Slowly add isopropylidene acetone to the solution while stirring continuously", "Step 4: Heat the reaction mixture to reflux for a few hours", "Step 5: Cool the reaction mixture and filter the precipitated product", "Step 6: Wash the product with a suitable solvent (e.g. diethyl ether) and dry under vacuum", "Step 7: Purify the product by recrystallization or chromatography" ] } | |
CAS 编号 |
873695-50-2 |
分子式 |
C7H15NOS |
分子量 |
161.27 g/mol |
IUPAC 名称 |
(R)-2-methyl-N-propan-2-ylidenepropane-2-sulfinamide |
InChI |
InChI=1S/C7H15NOS/c1-6(2)8-10(9)7(3,4)5/h1-5H3/t10-/m1/s1 |
InChI 键 |
KYRSHIKXZUFBKT-SNVBAGLBSA-N |
手性 SMILES |
CC(=N[S@](=O)C(C)(C)C)C |
SMILES |
CC(=NS(=O)C(C)(C)C)C |
规范 SMILES |
CC(=NS(=O)C(C)(C)C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(tert-Butyldimethylsilyloxy)methyl]picolinaldehyde](/img/structure/B6323975.png)

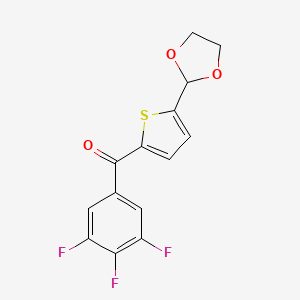

![6-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6324004.png)

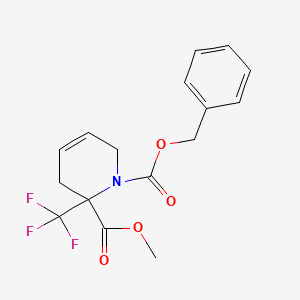
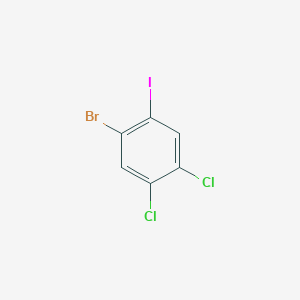
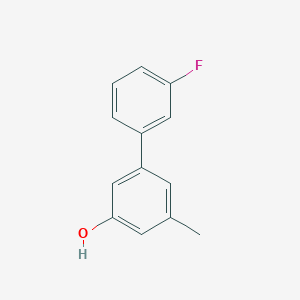

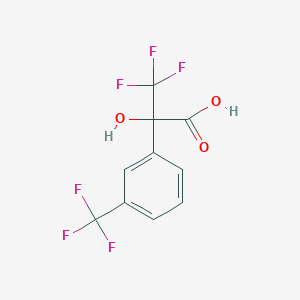
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6324048.png)
